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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B085773 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

cinnamyl isobutyrate, a fragrance and flavoring agent. The document is intended for

researchers, scientists, and professionals in the fields of drug development, analytical

chemistry, and quality control, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectral properties.

Executive Summary
Cinnamyl isobutyrate is a chemical compound valued for its characteristic fruity and balsamic

aroma. Accurate and detailed spectroscopic data are essential for its identification, quality

assessment, and in various research and development applications. This guide presents

tabulated ¹H and ¹³C NMR data, and IR absorption bands for cinnamyl isobutyrate, supported

by detailed experimental protocols for data acquisition. A logical workflow for spectroscopic

analysis is also provided in a visual format.

Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for cinnamyl
isobutyrate.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Cinnamyl Isobutyrate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 - 7.20 m 5H Ar-H

6.64 d, J = 15.9 Hz 1H C₆H₅-CH=CH-

6.25 dt, J = 15.9, 6.4 Hz 1H C₆H₅-CH=CH-

4.71 d, J = 6.4 Hz 2H -O-CH₂-

2.60 sept, J = 7.0 Hz 1H -CH(CH₃)₂

1.18 d, J = 7.0 Hz 6H -CH(CH₃)₂

Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary

slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for Cinnamyl Isobutyrate

Chemical Shift (δ) ppm Assignment

176.8 C=O

136.4 Ar-C (quaternary)

134.2 C₆H₅-CH=CH-

128.6 Ar-CH

128.1 Ar-CH

126.6 Ar-CH

123.3 C₆H₅-CH=CH-

65.2 -O-CH₂-

34.1 -CH(CH₃)₂

19.0 -CH(CH₃)₂
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Note: Data is referenced to a typical spectrum in CDCl₃. Actual chemical shifts may vary

slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Cinnamyl Isobutyrate

Wavenumber (cm⁻¹) Intensity Assignment

3028 Weak Aromatic C-H Stretch

2965, 2875 Medium Alkene C-H Stretch

1733 Strong C=O (Ester) Stretch[1]

1254, 1100 Strong C-O Stretch

963 Strong =C-H Bend (trans)

Note: The IR data is based on Attenuated Total Reflectance (ATR) measurements of the neat

liquid.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.

For a neat liquid sample like cinnamyl isobutyrate, a small amount is placed directly into a 5

mm NMR tube. Alternatively, for higher resolution and to use a lock solvent, a few drops of the

sample can be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

Typical ¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32
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Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: -2 to 12 ppm

Typical ¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is a

suitable method for acquiring the IR spectrum of liquid cinnamyl isobutyrate.

ATR-FTIR Protocol:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the cinnamyl isobutyrate sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

After the measurement, the crystal should be thoroughly cleaned with a suitable solvent

(e.g., isopropan-2-ol) and dried.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of

cinnamyl isobutyrate.

Sample Preparation

Spectroscopic Analysis Data Acquisition Data Interpretation

Cinnamyl Isobutyrate (Liquid)

NMR Spectroscopy

IR Spectroscopy

1H NMR Spectrum

13C NMR Spectrum

FTIR Spectrum

1H NMR Data Table

13C NMR Data Table

IR Data Table

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of cinnamyl isobutyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085773#spectroscopic-data-nmr-ir-for-cinnamyl-
isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b085773#spectroscopic-data-nmr-ir-for-cinnamyl-isobutyrate
https://www.benchchem.com/product/b085773#spectroscopic-data-nmr-ir-for-cinnamyl-isobutyrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085773?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

